Glucoraphenin (potassium)

xenobiotic metabolizing enzymes chemoprevention CYP induction

Glucoraphenin (potassium) is a 4-methylsulfinyl-3-butenyl glucosinolate, isolated predominantly from radish (Raphanus sativus L.) seeds and sprouts, where it serves as the principal glucosinolate. As a potassium salt (CAS 108844-81-1, MW 473.58 g/mol), it is commercially available as a primary reference standard with certified absolute purity, accounting for chromatographic purity, water, residual solvents, and inorganic impurities.

Molecular Formula C12H20KNO10S3
Molecular Weight 473.6 g/mol
Cat. No. B12377434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoraphenin (potassium)
Molecular FormulaC12H20KNO10S3
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
InChIInChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1
InChIKeySPAAOAFFSVKBJP-SMHDNHKFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucoraphenin (Potassium Salt) – A Structurally Distinct Alkenyl Glucosinolate from Radish with Quantifiable Differentiation in Enzyme Induction and Hydrolysis Profiles


Glucoraphenin (potassium) is a 4-methylsulfinyl-3-butenyl glucosinolate, isolated predominantly from radish (Raphanus sativus L.) seeds and sprouts, where it serves as the principal glucosinolate [1]. As a potassium salt (CAS 108844-81-1, MW 473.58 g/mol), it is commercially available as a primary reference standard with certified absolute purity, accounting for chromatographic purity, water, residual solvents, and inorganic impurities [2]. Upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), glucoraphenin yields the bioactive isothiocyanate sulforaphene, distinguishing it from the closely related glucoraphanin (which yields sulforaphane) and from its redox partner glucoraphasatin (which differs in side-chain sulfur oxidation state) [1].

Why Glucoraphanin or Glucoraphasatin Cannot Substitute for Glucoraphenin (Potassium) in Research and Industrial Applications


Although glucoraphanin and glucoraphasatin belong to the same aliphatic glucosinolate class, their side-chain sulfur oxidation states (sulfinyl vs. thioether) and corresponding hydrolysis products (sulforaphene vs. sulforaphane vs. raphasatin) dictate fundamentally different xenobiotic metabolizing enzyme (XME) induction profiles, isothiocyanate conversion efficiencies, and thermal stability behaviors [1]. Furthermore, the presence of epithiospecifier protein (ESP) in broccoli—but not radish—diverts glucoraphanin hydrolysis toward inactive nitrile, whereas glucoraphenin in radish sprouts reliably generates the bioactive isothiocyanate sulforaphene under self-hydrolysis conditions [2]. Even when the glucosinolates are purified, glucoraphenin exhibits distinct susceptibility to metal ion-catalyzed decomposition, limiting simple interchangeability in formulations [3].

Quantitative Differential Evidence for Glucoraphenin (Potassium) Versus Closest Analogs


Differential Xenobiotic Metabolizing Enzyme Induction: Glucoraphenin Selectively Induces CYP1A2 and GST 3.2-Fold, Whereas Glucoraphasatin Induces CYP3A1/2

In a head-to-head rat study, a single low dose of glucoraphenin (GRE, 24 mg/kg p.o.) increased hepatic glutathione S-transferase (GST) activity approximately 3.2-fold, while the same dose of glucoraphasatin (GRH) produced a weaker effect. GRE predominantly induced CYP1A2-supported monooxygenase, whereas GRH selectively up-regulated CYP3A1/2. Notably, GRH required repeated high dosing (120 mg/kg × 4 days) to elevate UDP-glucuronosyl transferase ~2-fold, highlighting the dose-sparing potency of GRE for GST induction [1].

xenobiotic metabolizing enzymes chemoprevention CYP induction

Myrosinase-Mediated Conversion Efficiency: Glucoraphenin Achieves 97.84% Conversion to Sulforaphene vs. 92.48% for Glucoraphanin to Sulforaphane

Using the purified recombinant myrosinase Rmyr from Rahnella inusitata, glucoraphenin was converted to sulforaphene with a maximum efficiency of 97.84%, significantly exceeding the 92.48% conversion of glucoraphanin to sulforaphane under identical conditions. However, the specific hydrolytic activity of Rmyr toward glucoraphenin was 4.81 U/mg, lower than toward glucoraphanin (6.99 U/mg) and sinigrin (12.73 U/mg) [1].

myrosinase kinetics biocatalysis isothiocyanate production

Thermal Stability in the Presence of Metal Ions: Glucoraphenin is 16.6 Percentage Points More Susceptible to Fe³⁺-Catalyzed Decomposition than Glucoraphanin

Under controlled thermal stress (100°C, 12 h) with Fe³⁺ (1 mM), high-purity glucoraphenin underwent 94.7% decomposition, compared to 78.1% for glucoraphanin—a differential of 16.6 percentage points. Both glucosinolates were completely decomposed by Cu²⁺ under the same conditions. Decomposition products were exclusively the corresponding nitriles, and kinetics followed a first-order model [1].

thermal degradation metal ion catalysis formulation stability

Hydrolysis Product Fate: Radish Glucoraphenin Generates Bioactive Isothiocyanate, Whereas Broccoli Glucoraphanin Generates Inactive Nitrile Under Self-Hydrolysis Conditions

When fresh radish sprouts are self-hydrolysed (mimicking consumption), the principal product from glucoraphenin is the isothiocyanate sulforaphene. In contrast, broccoli sprouts—which contain epithiospecifier protein (ESP)—divert glucoraphanin hydrolysis predominantly toward sulforaphane nitrile, a species with negligible chemopreventive activity. In vitro, self-hydrolysed radish sprout extracts induced the phase 2 enzyme quinone reductase (QR) to a significantly greater extent than broccoli sprout extracts [1]. This differential hydrolysis fate is intrinsic to the botanical source and the absence of ESP in radish.

epithiospecifier protein isothiocyanate vs nitrile functional food

Natural Abundance in Radish Seeds: Glucoraphenin Content is 7-Fold Higher than Glucoraphasatin, Reaching 16.5–19.4 mg/g Dry Weight

In five commercial radish cultivars, glucoraphenin (GRE) content in seeds ranged from 16.5 to 19.4 mg/g dry weight, representing a 7-fold enrichment over glucoraphasatin (GRH) in the same tissue. Upon germination, GRE declined sharply, whereas GRH increased in seedlings to 8.5–10.8 mg/g dry weight by day 7. In mature plants, GRE accumulates preferentially in reproductive organs, while GRH dominates roots and inner leaves [1][2].

glucosinolate distribution radish seed sourcing extraction yield

High-Value Application Scenarios for Glucoraphenin (Potassium) Supported by Differential Evidence


Selective CYP1A2 and GST Induction Studies in Toxicology and Chemoprevention Research

Glucoraphenin, at a single low oral dose (24 mg/kg), achieves a 3.2-fold GST induction and preferentially up-regulates CYP1A2 in rodent models, unlike glucoraphasatin which primarily induces CYP3A1/2 and requires repeated high dosing. This differentiated profile makes glucoraphenin (potassium) the compound of choice for mechanistic studies focused on CYP1A2-mediated procarcinogen activation or GST-dependent detoxification pathways without confounding CYP3A modulation [1].

Biocatalytic Production of Sulforaphene with Maximized Yield Using Radish Seed-Derived Glucoraphenin

The 97.84% conversion efficiency of glucoraphenin to sulforaphene via Rmyr myrosinase surpasses the 92.48% achieved for glucoraphanin-to-sulforaphane. Coupled with the high natural abundance of glucoraphenin in radish seeds (16.5–19.4 mg/g DW), this enables scalable biocatalytic production of sulforaphene with reduced purification overhead. Process engineers should specify radish seed substrate and optimize for the lower specific activity (4.81 U/mg) through enzyme loading or residence time adjustments [2].

Functional Food and Nutraceutical Development Leveraging Endogenous Hydrolysis for Isothiocyanate Delivery

Unlike broccoli, radish lacks epithiospecifier protein (ESP), ensuring that self-hydrolysis of radish sprout material generates the bioactive isothiocyanate sulforaphene rather than inactive nitrile. This botanical attribute makes glucoraphenin-rich radish sprouts and seed powders ideal for dietary supplement formulations where exogenous myrosinase addition is undesirable or impractical. In vitro QR induction data confirm superior phase 2 enzyme up-regulation from self-hydrolysed radish versus broccoli preparations [3].

Analytical Method Development and Regulatory Compliance Using Certified Primary Reference Standard

Glucoraphenin potassium salt is available as a PhytoLab PhyProof primary reference standard with certified absolute purity (including chromatographic purity, water content, residual solvents, and inorganic impurities). The potassium counterion is quantitatively determined and treated as an impurity in the absolute purity calculation. This certification level exceeds typical vendor HPLC purity claims (≥95% or ≥98%) and provides the traceability required for validated LC-MS/MS methods in food, feed, and pharmaceutical analysis [4].

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